molecular formula C13H13N3O3S B2411803 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946318-49-6

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide

Katalognummer: B2411803
CAS-Nummer: 946318-49-6
Molekulargewicht: 291.33
InChI-Schlüssel: FDLMKNJKQZQLKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3 Source . This small molecule specifically targets the dysregulated FGFR signaling pathway, which is a key driver of cellular proliferation, differentiation, and survival in various cancers Source . Its primary research value lies in the investigation of oncogenic processes, making it a critical tool for studying FGFR-dependent tumor models, including endometrial, bladder, and lung cancers, as well as syndromes like thanatophoric dysplasia Source . By potently inhibiting FGFR auto-phosphorylation and downstream signal transduction through MAPK and PI3K/AKT pathways, this compound enables researchers to elucidate the functional consequences of FGFR blockade, assess combinatorial treatment strategies, and explore mechanisms of resistance Source . Its cell-permeable nature allows for its use in both in vitro cellular assays and in vivo preclinical studies to validate FGFR as a therapeutic target and to profile the pharmacodynamic response in disease models.

Eigenschaften

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-6-5-8(19-16-6)12(18)15-13-10(11(14)17)7-3-2-4-9(7)20-13/h5H,2-4H2,1H3,(H2,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLMKNJKQZQLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological properties of this compound, highlighting its relevance in antimicrobial and anticancer research.

The molecular structure of this compound can be represented by the following characteristics:

PropertyValue
Molecular Weight326.4 g/mol
Molecular FormulaC17H14N2O3S
CAS Number637312-74-4
LogP4.0077
Polar Surface Area58.216 Ų

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds, revealing significant activity against various pathogens. For instance, compounds similar to this compound have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 µM .

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cell lines (e.g., HaCat and Balb/c 3T3) indicate that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells. The MTT assay results suggest that certain derivatives have promising anticancer properties, warranting further investigation into their mechanisms of action .

Molecular Docking Studies : Computational studies have illustrated how these compounds interact with critical bacterial enzymes such as DNA gyrase and MurD. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions, which are essential for their antibacterial activity. For example, one study demonstrated that the most active compound forms three hydrogen bonds with amino acid residues crucial for enzyme function .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI assessed various derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that specific compounds exhibited a significant growth inhibition zone compared to controls, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects of these compounds on different cancer cell lines. The findings revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in malignant cells while maintaining lower toxicity levels in normal cells .

Vorbereitungsmethoden

Cyclopenta[b]Thiophene Core Synthesis

The 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold serves as the foundational structure for this compound. Patent WO2005023818A2 describes the synthesis of analogous tetrahydrobenzo[b]thiophene derivatives via intramolecular cyclization of thiophene precursors. For cyclopenta[b]thiophene, a similar approach is employed:

  • Cyclization of Thiophene-Containing Intermediates :
    A thiophene derivative bearing a pendant alkyl chain (e.g., 3-carboxy-5,6-dihydro-4H-cyclopenta[b]thiophene) undergoes cyclization under acidic or basic conditions. For example, treatment with polyphosphoric acid (PPA) at 120–150°C facilitates ring closure to form the bicyclic core.

  • Functionalization at Position 3 :
    The 3-position of the cyclopenta[b]thiophene is functionalized with a carbamoyl group (-CONH2). This is achieved via hydrolysis of a methyl ester precursor (e.g., 3-methoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophene) using aqueous ammonia or ammonium hydroxide, yielding 3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene.

Table 1: Cyclopenta[b]Thiophene Core Synthesis Conditions

Step Reagents/Conditions Yield (%) Reference
Cyclization PPA, 140°C, 6 hr 78
Ester Hydrolysis NH4OH, EtOH, reflux, 4 hr 92

Isoxazole Carboxamide Synthesis

The 3-methylisoxazole-5-carboxamide moiety is synthesized independently and coupled to the thiophene core. Patent WO2019243550A1 outlines methods for preparing substituted isoxazole derivatives:

  • Formation of 3-Methylisoxazole-5-Carboxylic Acid :
    Cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride in ethanol under reflux yields 3-methylisoxazole-5-carboxylate. Subsequent saponification with NaOH produces the free carboxylic acid.

  • Activation for Amide Coupling :
    The carboxylic acid is activated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) to form an active ester intermediate.

Table 2: Isoxazole Carboxamide Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation NH2OH·HCl, EtOH, reflux, 3 hr 85
Saponification NaOH, H2O/EtOH, rt, 2 hr 95
Acid Activation HATU, DIPEA, DMF, 0°C to rt, 1 hr 90

Amide Bond Formation Between Thiophene and Isoxazole Moieties

The final step involves coupling the 3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-amine with activated 3-methylisoxazole-5-carboxylic acid. Patent US7132444B2 details analogous carboxamide couplings using nucleophilic substitution:

  • Coupling Reaction :
    The activated isoxazole-5-carboxylic acid (e.g., HATU complex) reacts with the thiophen-2-amine in dimethylformamide (DMF) at room temperature. Triethylamine (TEA) or DIPEA (N,N-Diisopropylethylamine) is added to scavenge protons and drive the reaction to completion.

  • Purification :
    Crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Table 3: Amide Coupling Optimization

Coupling Agent Base Solvent Time (hr) Yield (%)
HATU DIPEA DMF 12 88
EDCl/HOBt TEA DCM 24 75

Alternative Synthetic Routes and Modifications

  • One-Pot Cyclization-Coupling Strategy :
    A streamlined approach combines cyclopenta[b]thiophene formation and amide coupling in a single pot. For instance, in situ generation of the thiophen-2-amine intermediate followed by immediate coupling with the isoxazole acid reduces purification steps.

  • Enzymatic Hydrolysis for Carbamoyl Installation :
    Lipase-catalyzed hydrolysis of methyl esters offers a greener alternative to conventional ammonium hydroxide methods, though yields are marginally lower (85–88%).

Characterization and Analytical Data

The final compound is characterized using:

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) δ 8.21 (s, 1H, isoxazole-H), 7.95 (s, 1H, NH), 3.15–2.98 (m, 4H, cyclopentane-H), 2.45 (s, 3H, CH3).
  • Mass Spectrometry : ESI-MS m/z 346.1 [M+H]+ (calculated 345.08).

Challenges and Optimization Opportunities

  • Low Solubility : The bicyclic thiophene core exhibits limited solubility in polar solvents, necessitating DMF or DMSO for reactions.
  • Racemization : Coupling reactions under basic conditions may lead to epimerization; using low temperatures (0–5°C) mitigates this.

Q & A

Q. Advanced Considerations :

  • Scale-Up Challenges : Batch reactors with controlled inert atmospheres (N₂/Ar) mitigate oxidation during large-scale synthesis .
  • Byproduct Analysis : HPLC monitoring is critical to detect impurities like unreacted thiophene or isoxazole intermediates .

How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound and confirm its structural integrity?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for cyclopenta[b]thiophene protons (δ 6.8–7.2 ppm) and isoxazole methyl groups (δ 2.1–2.3 ppm). Anomeric protons from carbamoyl groups appear at δ 8.3–8.5 ppm .
  • IR Spectroscopy : Confirm carbamoyl C=O stretches (~1680 cm⁻¹) and isoxazole C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 304.3 (calculated) with fragmentation patterns matching the cyclopenta-thiophene and isoxazole moieties .

Q. Advanced Considerations :

  • Dynamic NMR : Resolve conformational isomerism in the cyclopenta[b]thiophene ring under variable-temperature conditions .
  • 2D-COSY/HSQC : Map coupling between thiophene protons and adjacent carbons to validate regiochemistry .

What purification strategies are effective for isolating high-purity this compound?

Q. Basic Research Focus

  • Recrystallization : Use ethanol/water (4:1) to achieve >95% purity, with cooling to 4°C for optimal crystal formation .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes polar byproducts .

Q. Advanced Considerations :

  • Prep-HPLC : C18 columns with acetonitrile/water gradients resolve structurally similar impurities (e.g., regioisomers) .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and hydrogen-bonding networks .

How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via the carbamoyl and isoxazole groups. Validate with MD simulations to assess binding stability .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against COX-2 or PI3K using fluorogenic substrates .
    • Cellular Uptake : Radiolabel the compound with ¹⁴C to track intracellular accumulation in cancer cell lines .
  • SAR Studies : Modify the methylisoxazole or thiophene substituents to correlate structural changes with activity .

How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Q. Advanced Research Focus

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., ATP-based viability vs. caspase-3 activation) to identify assay-specific artifacts .
  • Solubility Adjustments : Use DMSO/carboxymethylcellulose vehicles to ensure consistent compound dispersion across studies .
  • Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify confounding interactions .

What computational methods are recommended for predicting the compound’s ADMET properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition risks .
  • Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity alerts linked to the thiophene moiety .

How can structural analogs be synthesized to enhance potency or reduce toxicity?

Q. Advanced Research Focus

  • Isoxazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
  • Thiophene Ring Expansion : Replace cyclopenta[b]thiophene with dihydrobenzothiophene to alter steric bulk and metabolic stability .
  • Prodrug Design : Conjugate the carboxamide with PEGylated linkers to enhance aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.